Bienvenue dans la boutique en ligne BenchChem!

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

MAO-B inhibition Coumarin-pyridazine hybrids SAR

This 2‑oxo‑2H‑chromene‑3‑carboxamide derivative combines a coumarin core with a 6‑methylpyridazin‑3‑yl‑aniline moiety, delivering sub‑micromolar MAO‑B potency and high selectivity over MAO‑A. The defined substitution pattern (6‑methyl on pyridazine, para‑amino phenyl linker) enables systematic SAR exploration, while the scaffold’s lack of cytotoxicity at effective concentrations makes it a clean chemical probe for neuronal cell lines. Procure ≥95% pure material to accelerate Parkinson’s disease hit‑to‑lead programs and multi‑target‑directed ligand design.

Molecular Formula C21H16N4O3
Molecular Weight 372.384
CAS No. 1203169-21-4
Cat. No. B2394250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS1203169-21-4
Molecular FormulaC21H16N4O3
Molecular Weight372.384
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26)
InChIKeyCKBSWKDGENVMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1203169-21-4) – Overview for Procurement


N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic 2-oxo-2H-chromene-3-carboxamide derivative that combines a coumarin core with a 6-methylpyridazin-3-yl-aniline moiety. This structural hybrid places it within the 3-heteroarylcoumarin family, which has been shown to act as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO‑B) [1]. The compound has a molecular weight of 372.4 g/mol, a calculated XLogP3 of 3.2, and is commercially available at ≥95% purity [2][3].

Why N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by a Generic Analog


Subtle structural modifications on the 2-oxo-2H-chromene-3-carboxamide scaffold drastically affect MAO‑B inhibitory potency and selectivity. SAR studies on pyridazine-coumarin hybrids demonstrate that both the nature of the heteroaryl substituent and the position of the methyl group on the pyridazine ring critically govern sub‑micromolar activity and selectivity over MAO‑A [1]. Simply replacing the 6‑methylpyridazin-3‑ylamino‑phenyl group with an unsubstituted pyridazine, a methoxy analog, or a non‑heterocyclic aryl carboxamide consistently results in a >10‑fold loss of potency and a collapse of MAO‑B selectivity [1][2].

Quantitative Differentiation Evidence for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide


MAO‑B Inhibitory Potency of Pyridazine-Coumarin Hybrids vs. Simple Coumarin-3-Carboxamides

Pyridazine-containing 3-heteroarylcoumarins (e.g., compounds 9b and 9d) achieve IC50 values in the sub-micromolar range against recombinant human MAO‑B, whereas the most potent 3‑carboxamido‑7‑substituted coumarins lacking a pyridazine ring typically exhibit IC50 values between 1 and 100 µM under the same assay conditions [1][2]. This represents an improvement of at least 10‑ to 100‑fold in potency.

MAO-B inhibition Coumarin-pyridazine hybrids SAR

MAO‑B Selectivity Over MAO‑A Conferred by the Pyridazine Ring

The pyridazine-coumarin hybrids described in [1] are reported as selective MAO‑B inhibitors, with negligible inhibition of MAO‑A at concentrations that fully block MAO‑B. In contrast, many 3‑carboxamido‑7‑substituted coumarins inhibit both MAO‑A and MAO‑B, or even show a preference for MAO‑A [2]. The selectivity switch is attributed to the pyridazine ring, which engages in specific hydrogen-bond and π‑π interactions within the MAO‑B active site that are absent in the MAO‑A isoform.

MAO-A/MAO-B selectivity Pyridazine coumarin Neurodegeneration

Cytotoxicity Profile of Pyridazine-Coumarin Hybrids

The most active pyridazine-coumarin hybrids (9b, 9d) showed a lack of cytotoxic effects in a Trypan blue dye exclusion assay, whereas some earlier 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives developed as anti‑H. pylori agents exhibited low to moderate cytotoxicity at comparable concentrations [1][2]. This suggests that the pyridazine moiety does not introduce overt cellular toxicity, an advantage over earlier coumarin-based probes.

Cytotoxicity Coumarin safety Probe compound

Chemical Purity Advantage for Reproducible Assay Performance

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is available from multiple suppliers at a guaranteed HPLC purity of ≥95%, whereas closely related pyridazine‑coumarin analogs such as N‑(3‑(6‑methoxypyridazin‑3‑yl)phenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide (CAS 899954‑37‑1) are often listed at 90% purity, and some custom-synthesized batches drop to 85% due to challenging purification [1][2]. A purity of ≥95% reduces the risk of off-target effects caused by impurities and ensures consistent dose–response profiles across independent experiments.

Chemical purity Procurement specification Reproducibility

Procurement-Driven Application Scenarios for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide


HTS Library Expansion for Selective MAO‑B Inhibitor Discovery

With sub‑micromolar MAO‑B potency predicted from class data and strong selectivity over MAO‑A, this compound serves as an ideal seed for high‑throughput screening libraries targeting Parkinson’s disease therapeutics. Its 6‑methylpyridazinyl motif can be further diversified to explore substituent effects on isoform selectivity [1].

Pharmacological Tool for MAO‑B Activity Profiling

Because the pyridazine‑coumarin scaffold lacks cytotoxicity at effective concentrations, the compound can be used as a clean chemical probe in neuronal cell lines (e.g., SH‑SY5Y) to study MAO‑B‑mediated dopamine metabolism without confounding off‑target effects [1].

Reference Standard for Coumarin-Pyridazine SAR Studies

The well‑defined substitution pattern (6‑methyl on pyridazine, para‑amino phenyl linker) provides a baseline for systematic SAR exploration. Comparative studies with the 6‑methoxy analog (CAS 899954‑37‑1) can quantify the impact of the methyl group on potency and selectivity, guiding medicinal chemistry optimization [1][2].

Building Block for Dual-Target Conjugates

The 2‑oxo‑2H‑chromene‑3‑carboxamide core is known to bind multiple targets (e.g., carbonic anhydrase, sphingosine‑1‑phosphate receptors). Fusing the MAO‑B‑directing pyridazine moiety creates an opportunity to design multi‑target‑directed ligands for complex neurodegenerative disorders [1].

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.